molecular formula C20H23N3O4S B2543660 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide CAS No. 1105215-56-2

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide

Cat. No.: B2543660
CAS No.: 1105215-56-2
M. Wt: 401.48
InChI Key: WWGSJYJWIVILCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide group, a phenyl ring substituted with a dioxidoisothiazolidinyl group, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide typically involves multiple steps:

    Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

    Substitution on the phenyl ring: The intermediate is then reacted with a methyl-substituted phenyl compound under conditions that facilitate electrophilic aromatic substitution.

    Formation of the oxalamide linkage: The final step involves the reaction of the substituted phenyl intermediate with oxalyl chloride and a phenethylamine derivative to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the oxalamide or dioxidoisothiazolidinyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the oxalamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both the dioxidoisothiazolidinyl and oxalamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-8-9-17(23-12-5-13-28(23,26)27)14-18(15)22-20(25)19(24)21-11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGSJYJWIVILCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.